2-Naphthol

Description

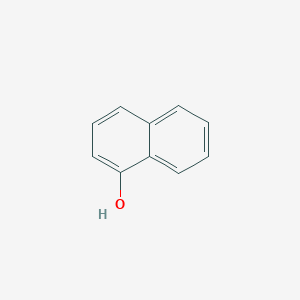

Structure

3D Structure

Propriétés

IUPAC Name |

naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26716-78-9, Array | |

| Record name | 2-Naphthalenol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26716-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betanaphthol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027061 | |

| Record name | 2-Naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; Darkens upon aging and exposure to sunlight; [Hawley] Tan chips with a phenol-like odor; [MSDSonline], Solid, WHITE-TO-YELLOWISH-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

152.7 °C, 153 °C, 153 °C (307 °F) (Closed cup), 307 °F (153 °C) (Closed cup) | |

| Record name | 2-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 7.55X10+2 mg/L at 25 °C, Soluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutions, Very soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin, 1 gram dissolves in 1000 mL water, 80 mL boiling water, 0.8 mL alcohol, 17 mL chloroform, 1.3 mL ether, 755 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.074 | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.28 g/cu cm at 20 °C, 1.28 g/cm³ | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5 | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 9.9 mm Hg at 144 °C, Vapor pressure = 2.9X10-3 mm Hg at 25 °C (extrapolated - Super cooled liquid), 3.2X10-4 mm Hg at 25 °C (solid) (Extrapolated using value obtained from Boublik T et al (1984)), Vapor pressure, Pa at 25 °C: 2 | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, lustrious, bulky leaflets or white powder. Darkens with age | |

CAS No. |

135-19-3, 1321-67-1 | |

| Record name | 2-Naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betanaphthol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-NAPHTHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETANAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Z71CIK5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

121.6 °C, 123 °C, 122 °C | |

| Record name | 2-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-NAPHTHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthol, also known as β-naphthol, is an aromatic organic compound with the chemical formula C₁₀H₇OH. It is a structural isomer of 1-naphthol, with the hydroxyl group attached to the second carbon of the naphthalene ring.[1] This seemingly minor difference in the position of the hydroxyl group leads to distinct physical and chemical properties, making this compound a versatile and crucial intermediate in various industrial applications, including the synthesis of dyes, pigments, pharmaceuticals, and antioxidants.[1][2] Its reactivity is largely governed by the interplay between the electron-rich naphthalene ring and the activating hydroxyl group, making it a subject of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of key chemical pathways.

Physical Properties

This compound is a colorless to yellowish crystalline solid with a faint phenolic odor.[3] It is known to darken upon exposure to air and light. The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | References |

| IUPAC Name | Naphthalen-2-ol | [4] |

| CAS Number | 135-19-3 | [4] |

| Molecular Formula | C₁₀H₈O | [5] |

| Molar Mass | 144.17 g/mol | [4] |

| Appearance | Colorless to yellowish crystalline solid | [4] |

| Melting Point | 121-123 °C | [4] |

| Boiling Point | 285-286 °C | [4] |

| Density | 1.28 g/cm³ | [4] |

| Solubility in Water | 0.74 g/L at 25 °C | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and benzene. | [4] |

| pKa | 9.51 | [4] |

| Vapor Pressure | 10 mmHg at 145.5 °C | [5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is characterized by the reactivity of its hydroxyl group and the susceptibility of the naphthalene ring to electrophilic substitution. The hydroxyl group is more reactive than in phenols, making this compound a valuable precursor for a wide range of chemical transformations.[2]

Acidity

With a pKa of 9.51, this compound is a weak acid, comparable to phenols. It readily dissolves in aqueous alkaline solutions to form naphthoxide salts.

Electrophilic Aromatic Substitution

The hydroxyl group is an activating, ortho-, para-directing group. In the case of this compound, electrophilic attack preferentially occurs at the C1 and C3 positions. Key electrophilic substitution reactions include:

-

Nitration: Reaction with nitric acid yields 1-nitro-2-naphthol.

-

Halogenation: Bromination in acetic acid yields 1-bromo-2-naphthol.[4]

-

Sulfonation: Sulfonation with sulfuric acid is temperature-dependent, yielding different isomers.

-

Azo Coupling: this compound readily couples with diazonium salts at the C1 position to form intensely colored azo dyes. This reaction is fundamental to the dye and pigment industry.

Bucherer Reaction

The Bucherer reaction is a reversible conversion of this compound to 2-naphthylamine in the presence of ammonia and sodium bisulfite.[4][6] This reaction is of significant industrial importance for the synthesis of amino-naphthalene derivatives, which are precursors for dyes.

Betti Reaction

The Betti reaction is a multicomponent reaction involving this compound, an aldehyde, and a primary or secondary amine to form aminobenzylnaphthols, known as Betti bases.[7] These compounds are of interest in medicinal chemistry due to their potential biological activities.

Oxidation

Oxidative coupling of this compound, often catalyzed by transition metals, can lead to the formation of 1,1'-Bi-2-naphthol (BINOL), a chiral ligand widely used in asymmetric synthesis.[4]

Experimental Protocols

Synthesis of this compound from Naphthalene-2-sulfonic acid

This traditional method involves two main steps: sulfonation of naphthalene and subsequent alkali fusion.

Procedure:

-

Sulfonation of Naphthalene: Heat naphthalene with concentrated sulfuric acid at 160 °C to favor the formation of naphthalene-2-sulfonic acid.

-

Alkali Fusion:

-

In a nickel or copper crucible, prepare a melt of sodium hydroxide.

-

Gradually add the sodium salt of naphthalene-2-sulfonic acid to the molten sodium hydroxide at approximately 300 °C.

-

Heat the mixture to around 320 °C with vigorous stirring until the reaction is complete, indicated by the formation of a fluid melt.[8]

-

-

Work-up:

-

Carefully pour the hot melt onto a metal sheet to cool and solidify.

-

Dissolve the solidified mass in hot water.

-

Acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the crude this compound.[8]

-

-

Purification:

-

Filter the crude product and wash with cold water.

-

Recrystallize the crude this compound from a suitable solvent, such as aqueous ethanol or toluene, to obtain purified crystals.[3]

-

Determination of Melting Point of this compound

Procedure:

-

Sample Preparation: Finely powder a small amount of dry, purified this compound.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (121-123 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]

-

Azo Coupling Reaction: Synthesis of an Azo Dye

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C, to form a solution of benzenediazonium chloride.

-

-

Coupling Reaction:

-

Dissolve this compound in an aqueous sodium hydroxide solution and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the this compound solution with constant stirring.

-

A brightly colored precipitate of the azo dye will form immediately.

-

-

Isolation and Purification:

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Characteristic Data | References |

| UV-Vis (in Ethanol) | λmax: 226 nm, 274 nm, 323 nm | [12][13] |

| FTIR (KBr Pellet, cm⁻¹) | ~3300 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1210 (C-O stretch), ~860, 815, 745 (C-H out-of-plane bend) | [14] |

| ¹H NMR (CDCl₃, δ in ppm) | 7.82-7.72 (m, 2H), 7.45-7.38 (m, 1H), 7.33-7.27 (m, 2H), 7.16-7.11 (m, 2H), ~5.0 (s, 1H, OH) | [15][16] |

| ¹³C NMR (CDCl₃, δ in ppm) | 153.5, 134.6, 129.5, 129.0, 127.7, 126.5, 126.4, 123.6, 117.7, 109.4 | [17] |

Visualizations

Synthesis of this compound Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

Bucherer Reaction Mechanism

The Bucherer reaction provides a pathway for the amination of this compound.

Metabolic Pathway of this compound

In biological systems, this compound undergoes metabolic transformations, primarily through conjugation reactions.

Conclusion

This compound remains a cornerstone of industrial organic synthesis, with its rich chemistry enabling the production of a vast array of valuable compounds. A thorough understanding of its physical properties, chemical reactivity, and the experimental methodologies for its synthesis and characterization is paramount for researchers and professionals in the chemical and pharmaceutical sciences. This guide has provided a detailed overview of these aspects, offering a solid foundation for the safe and effective utilization of this important chemical intermediate.

References

- 1. This compound | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chemistry-solutions.com [chemistry-solutions.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0012322) [hmdb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. This compound(135-19-3) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2-Naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 2-naphthol in a variety of organic solvents. Understanding the solubility of this compound, a crucial intermediate in the synthesis of dyes, pigments, and pharmaceuticals, is paramount for process optimization, formulation development, and analytical method design.[1][2][3] This document compiles quantitative solubility data, details common experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data of this compound

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds.[1][4] As a polar molecule containing a hydroxyl group, this compound exhibits good solubility in polar and hydrogen-bond-accepting solvents.[1][4] The following table summarizes the quantitative solubility of this compound in various organic solvents at specified temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Benzene | 25 | 4.12[5] |

| Carbon Tetrachloride | 25 | 0.444[5] |

| Diethyl Ether | 25 | 76.9[5] |

| Ethanol | 25 | 12.5[5] |

| Formic Acid (95%) | 18.6 | 3.11[5] |

| Chloroform | Not Specified | Soluble[5][6][7] |

| Glycerol | Not Specified | Soluble[2][3][6] |

| Ligroin | Not Specified | Sparingly Soluble[5] |

| Methylamine | Not Specified | Very Soluble[5] |

| Methanol | Not Specified | Soluble[3] |

Experimental Protocols for Solubility Determination

The accurate quantification of this compound is essential for determining its solubility. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and robust analytical techniques for this purpose.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound.

Methodology:

-

Sample Preparation:

-

A saturated solution of this compound in the desired organic solvent is prepared by adding an excess amount of this compound to the solvent and allowing it to equilibrate at a constant temperature with agitation.

-

The saturated solution is then filtered to remove any undissolved solid.

-

An accurately measured aliquot of the clear supernatant is diluted with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.

-

-

Instrumental Analysis:

-

Chromatographic Column: A C18 reversed-phase column is typically used for the separation.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed in an isocratic or gradient elution mode.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (e.g., 226 nm, 275 nm) is a common approach.[3] Fluorescence detection can also be used for higher sensitivity.[8]

-

-

Data Analysis:

-

A calibration curve is generated by injecting standard solutions of this compound of known concentrations.

-

The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve.

-

The solubility is then calculated by taking into account the dilution factor.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.

Methodology:

-

Sample Preparation and Derivatization:

-

Similar to the HPLC method, a saturated solution is prepared and filtered.

-

An aliquot of the supernatant is taken, and the solvent is evaporated.

-

To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is often necessary. This typically involves reacting the hydroxyl group of this compound with a silylating agent (e.g., BSA+TMCS) or acetic anhydride to form a less polar and more volatile derivative.[8]

-

-

Instrumental Analysis:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is commonly used.[8]

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

-

MS Detection: The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the derivatized this compound, allowing for its unambiguous identification and quantification.

-

-

Data Analysis:

-

Quantification is typically performed using an internal standard, such as a deuterated analog of this compound (this compound-d7), which is added to the sample before preparation.[9]

-

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

The concentration of this compound in the unknown sample is then determined from this calibration curve.[9]

-

Logical Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: A generalized workflow for determining the solubility of this compound.

References

- 1. This compound: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

- 2. This compound CAS#: 135-19-3 [m.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]

- 5. This compound [chemister.ru]

- 6. This compound [chembk.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis of 2-Naphthol from Naphthalene via Sulfonation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-naphthol, a crucial intermediate in the production of dyes, pigments, pharmaceuticals, and other organic compounds, from naphthalene through the sulfonation pathway. The process involves two primary stages: the sulfonation of naphthalene to yield 2-naphthalenesulfonic acid and the subsequent alkali fusion of this intermediate to produce this compound. This document provides detailed experimental protocols, quantitative data, and visual representations of the process to aid researchers in understanding and implementing this important chemical transformation.

Process Overview and Chemical Principles

The synthesis of this compound from naphthalene is a classic example of electrophilic aromatic substitution followed by nucleophilic aromatic substitution. The overall process can be summarized by the following two-step reaction sequence:

-

Sulfonation of Naphthalene: Naphthalene is treated with sulfuric acid. The regioselectivity of this reaction is highly temperature-dependent. At lower temperatures (around 40-80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is the major product. However, at higher temperatures (typically around 160°C or above), the thermodynamically more stable product, naphthalene-2-sulfonic acid, predominates.[1] This is because the sulfonation reaction is reversible, and at elevated temperatures, the less stable 1-isomer can revert to naphthalene and then react to form the more stable 2-isomer.[1]

-

Alkali Fusion: The resulting naphthalene-2-sulfonic acid is converted to its sodium salt and then fused with sodium hydroxide at high temperatures (around 300-320°C).[2][3][4] In this step, the sulfonate group is replaced by a hydroxyl group. The reaction proceeds via the formation of a sodium naphthoxide intermediate, which is subsequently acidified to yield the final product, this compound.[2]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from naphthalene.

Step 1: Sulfonation of Naphthalene to Sodium 2-Naphthalenesulfonate

This procedure is adapted from established laboratory and industrial methods to favor the formation of the 2-isomer.[5][6]

Materials and Equipment:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Sodium chloride

-

Sodium bicarbonate (optional, for partial neutralization)

-

Decolorizing charcoal

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Heating mantle

-

Beakers, Buchner funnel, and filter paper

Procedure:

-

Melt 100g of naphthalene in a 500 mL three-neck flask by heating to approximately 100°C.

-

Begin stirring the molten naphthalene and increase the temperature to 160°C.[6]

-

Slowly add 90 mL of concentrated sulfuric acid (92-98%) to the molten naphthalene over a period of 10-15 minutes, maintaining the reaction temperature at 160°C.[6]

-

After the addition is complete, continue stirring the mixture at 160°C for an additional 5-10 minutes.[6]

-

Carefully pour the hot reaction mixture into 750 mL of water in a large beaker with stirring. A fine precipitate of 2-naphthalenesulfonic acid may form.

-

Add 4g of decolorizing charcoal to the solution, heat to boiling, and then filter the hot solution to remove the charcoal and any insoluble impurities.[6]

-

The filtrate, containing the 2-naphthalenesulfonic acid, can be partially neutralized by the careful addition of sodium bicarbonate.[6]

-

Heat the solution to boiling and add approximately 70g of finely powdered sodium chloride to salt out the sodium 2-naphthalenesulfonate.[6]

-

Allow the mixture to cool, which will cause the sodium 2-naphthalenesulfonate to crystallize.

-

Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a cold, saturated sodium chloride solution to remove the more soluble 1-isomer.[7]

-

Dry the collected crystals in an oven at 100°C.

Step 2: Alkali Fusion of Sodium 2-Naphthalenesulfonate to this compound

This procedure details the conversion of the intermediate sulfonate salt to the final this compound product.

Materials and Equipment:

-

Sodium 2-naphthalenesulfonate (from Step 1)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated) or Sulfuric acid (dilute)

-

Copper or nickel crucible

-

High-temperature thermometer

-

Stirring rod (metal)

-

Beakers, separatory funnel, and distillation apparatus

Procedure:

-

Place a significant excess of sodium hydroxide (e.g., 3 moles per mole of sodium 2-naphthalenesulfonate) in a copper or nickel crucible and heat until it melts (around 320°C).[2]

-

Gradually add the dried sodium 2-naphthalenesulfonate to the molten sodium hydroxide while stirring. The temperature should be maintained between 300°C and 320°C.

-

Continue heating and stirring the mixture for a short period (e.g., 5-10 minutes) after all the sulfonate has been added to ensure the reaction goes to completion.

-

Carefully pour the hot melt onto a metal sheet to cool and solidify.

-

Once cooled, break up the solid mass and dissolve it in water.

-

Acidify the aqueous solution with concentrated hydrochloric acid or dilute sulfuric acid until it is acidic to litmus paper. This will precipitate the crude this compound.[2]

-

Cool the mixture in an ice bath to maximize the precipitation of this compound.

-

Collect the crude this compound by vacuum filtration and wash it with cold water.

Purification of this compound

The crude this compound can be purified by recrystallization or distillation.

Recrystallization Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol or a mixture of ethanol and water.[8]

-

If the solution is colored, add a small amount of decolorizing charcoal and heat for a few minutes.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified this compound crystals by vacuum filtration and dry them. The melting point of pure this compound is 121-123°C.[2]

Vacuum Distillation:

For higher purity, the crude this compound can be purified by vacuum distillation. The boiling point of this compound is 285-286°C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Sulfonation of Naphthalene | Alkali Fusion |

| Temperature | 160-170°C | 300-340°C[3][4] |

| Reactants | Naphthalene, Concentrated H₂SO₄ | Sodium 2-naphthalenesulfonate, NaOH |

| Key Reagents | NaCl (for salting out) | HCl or H₂SO₄ (for acidification) |

| Reaction Time | 10-15 minutes for acid addition, plus 5-10 minutes of stirring[6] | 5-10 minutes after addition of sulfonate |

Table 2: Yields and Product Specifications

| Stage | Product | Typical Yield | Purity | Melting Point |

| Sulfonation | Sodium 2-naphthalenesulfonate | 80-90% | High, after salting out | N/A |

| Alkali Fusion & Purification | This compound | 70-80% (from sulfonate) | >99% after recrystallization | 121-123°C[2] |

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound.

References

- 1. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN104016835B - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]

- 4. CN104016835A - Sulfonation and alkali fusion optimized production process for 2- naphthol - Google Patents [patents.google.com]

- 5. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Mechanism of 2-Naphthol electrophilic substitution reactions

An In-depth Technical Guide to the Mechanism of 2-Naphthol Electrophilic Substitution Reactions

Introduction

This compound (or β-naphthol) is a vital aromatic compound, homologous to phenol, that serves as a precursor in the synthesis of numerous dyes, pigments, and pharmaceutical agents. Its chemical behavior is dominated by the hydroxyl (-OH) group, a powerful activating substituent, and the fused bicyclic aromatic system of the naphthalene core. The interplay between the electron-donating resonance effect of the -OH group and the inherent reactivity of the naphthalene ring system dictates the mechanism and regioselectivity of its electrophilic substitution reactions. This guide provides a comprehensive examination of these mechanisms, tailored for researchers, scientists, and professionals in drug development.

Core Principles of Reactivity and Regioselectivity

The hydroxyl group in this compound is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted naphthalene. It donates electron density to the ring system via resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.

The directing effect of the -OH group favors substitution at the ortho (C1 and C3) and para (C6) positions. However, in the case of this compound, electrophilic attack occurs almost exclusively at the C1 position.[1][2] This pronounced regioselectivity is a consequence of the stability of the corresponding arenium ion intermediate.

When an electrophile attacks the C1 position, the resulting carbocation is significantly stabilized by resonance. Crucially, two of the resonance structures for the C1-attack intermediate preserve the aromatic sextet of the adjacent, unsubstituted benzene ring.[3] In contrast, attack at the C3 position leads to an intermediate where preserving the resonance stabilization of the hydroxyl group necessitates disrupting the aromaticity of the second ring.[2][3] This makes the transition state for C1 substitution much lower in energy, and therefore, the reaction is kinetically favored at this position.[4] DFT calculations have also shown that the C1 position is an energetically favorable reaction site for electrophilic attack.[5]

Key Electrophilic Substitution Reactions

Nitrosation

Nitrosation is the reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid. This reaction readily proceeds to yield 1-nitroso-2-naphthol.[1][6] The electrophile is the nitrosonium ion (NO⁺).

-

Mechanism: The nitrosonium ion is attacked by the electron-rich C1 position of this compound to form the sigma complex, which then loses a proton to yield the final product.

-

Significance: 1-Nitroso-2-naphthol is an important intermediate in the synthesis of dyes and pigments and is also used as a chelating agent for metals like cobalt and iron.[6][7]

Azo Coupling

Azo coupling involves the reaction of this compound with an aromatic diazonium salt (Ar-N₂⁺) to form a highly colored azo compound. This reaction is the basis for many important dyes, such as the Sudan dyes.[1][8]

-

Mechanism: The reaction is typically performed in a mild alkaline solution (e.g., NaOH).[9][10] The base deprotonates the hydroxyl group of this compound to form the 2-naphthoxide ion. This ion is an even more powerful nucleophile than this compound itself, readily attacking the weakly electrophilic diazonium ion at the C1 position.[11] The subsequent loss of a proton restores aromaticity.

-

Kinetics: The rate of reaction is highly dependent on pH. The 2-naphtholate anion reacts many orders of magnitude faster than the neutral this compound molecule.[12]

Sulfonation

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control, and similar principles apply to this compound.[13][14] The reaction involves treating this compound with sulfuric acid.

-

Kinetic Control (Low Temperature): At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed fastest. This corresponds to the electrophilic attack (by SO₃ or HSO₃⁺) at the most reactive position, C1, to yield 2-hydroxynaphthalene-1-sulfonic acid (Oxy Tobias acid).[4] The transition state leading to the C1 product is lower in energy.[4]

-

Thermodynamic Control (High Temperature): Sulfonation is a reversible process.[14] At higher temperatures, the reaction reaches equilibrium, and the major product is the most thermodynamically stable isomer. While the C1 position is kinetically favored, steric hindrance between the -SO₃H group and the peri-hydrogen at C8 can destabilize the 1-sulfonic acid product, similar to the case in naphthalene sulfonation.[14] Under these conditions, other isomers like 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid) or 2-hydroxynaphthalene-8-sulfonic acid can be formed. Further sulfonation can also occur at higher temperatures to yield disulfonic acids.[15]

Nitration

Nitration of this compound is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile.[16]

-

Mechanism: Following the general principle of regioselectivity, the nitronium ion attacks the C1 position to form 1-nitro-2-naphthol .[17]

-

Reaction Conditions: The reaction is highly exothermic and must be carefully controlled to avoid over-nitration or degradation of the starting material. Various methods exist, including the nitration of this compound derivatives or the direct reaction with nitrogen dioxide.[16][17]

Halogenation

Halogenation, such as bromination or chlorination, also proceeds with high regioselectivity.

-

Mechanism: The electrophile (e.g., Br⁺ from Br₂) attacks the C1 position of this compound. The reaction is rapid due to the highly activated nature of the ring.

-

Products: The primary product is 1-bromo-2-naphthol or 1-chloro-2-naphthol .[1] Quantum chemical calculations have elucidated the mechanism for halogenation in the presence of various reagents.[18]

Friedel-Crafts Reactions

While possible, Friedel-Crafts alkylation and acylation of this compound are often complex.

-

Mechanism: The reaction involves an electrophile generated from an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃).[19][20][21]

-

Challenges: The high reactivity of the this compound ring can lead to polysubstitution. Furthermore, the Lewis acid can coordinate with the hydroxyl group, deactivating the ring or leading to side reactions. Therefore, stoichiometric amounts of the catalyst are often required in acylation, as the product ketone also complexes with the Lewis acid.[19][20]

Quantitative Data Summary

| Reaction | Electrophile | Reagents | Typical Conditions | Major Product(s) | Yield (%) | Ref. |

| Nitrosation | NO⁺ | NaNO₂, H₂SO₄ | 0-5 °C | 1-Nitroso-2-naphthol | ~100 | |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Low Temperature | 1-Nitro-2-naphthol | 88-89 | [17] |

| Azo Coupling | Ar-N₂⁺ | Diazonium Salt, NaOH | 0-5 °C, Alkaline | 1-Arylazo-2-naphthol | High | [8] |

| Sulfonation (Kinetic) | SO₃ / HSO₃⁺ | H₂SO₄ | Low Temperature (e.g., 15-25°C) | 2-Hydroxynaphthalene-1-sulfonic acid | - | [4][15] |

| Sulfonation (Thermo.) | SO₃ / HSO₃⁺ | H₂SO₄ | High Temperature (e.g., >100°C) | 2-Hydroxynaphthalene-6-sulfonic acid and other isomers | - | [15] |

| Bromination | Br⁺ | Br₂ in solvent | Room Temperature | 1-Bromo-2-naphthol | - | [1] |

Experimental Protocols

Protocol 1: Synthesis of 1-Nitroso-2-naphthol[24]

-

Preparation: In a 12-L round-bottom flask equipped with a mechanical stirrer, dissolve 500 g (3.5 moles) of this compound in a warm solution of 140 g (3.5 moles) of sodium hydroxide in 6 L of water.

-

Cooling: Cool the solution to 0°C in an ice and salt bath.

-

Addition of Nitrite: Add 250 g (3.5 moles) of powdered sodium nitrite to the cooled solution.

-

Acidification: Begin stirring and slowly add 1100 g (833 cc, 4.6 moles) of sulfuric acid (sp. gr. 1.32) from a dropping funnel over 1 to 1.5 hours. It is critical to maintain the temperature at 0°C by adding crushed ice directly to the mixture as needed.[22]

-

Reaction: After the acid addition is complete (the solution should be acidic to Congo red paper), continue stirring the mixture for one more hour at 0°C. The 1-nitroso-2-naphthol product will separate as a precipitate.

-

Isolation: Filter the solid product with suction and wash it thoroughly with water.

Protocol 2: Preparation of this compound Aniline Dye (Azo Coupling)[8]

-

Diazonium Salt Preparation: Dissolve 5 ml of aniline in a mixture of 15 ml of concentrated hydrochloric acid and 15 ml of water in a beaker. Cool this solution in an ice bath to between 0-5°C. Separately, prepare a solution of 4 g of sodium nitrite in 20 ml of water. Add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, maintaining the temperature below 5°C. This forms the benzenediazonium chloride solution.

-

Naphthol Solution Preparation: In a separate beaker, dissolve 8 g of this compound in about 40-50 ml of 10% sodium hydroxide solution. Cool this solution in the ice bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold this compound solution with vigorous stirring. An intense orange-red precipitate of the azo dye will form immediately.[9]

-

Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Filter the crude dye using a Buchner funnel, wash it with cold water, and dry it in a hot air oven.

Conclusion

The electrophilic substitution reactions of this compound are governed by the powerful activating and C1-directing influence of the hydroxyl group, a preference rationalized by the enhanced stability of the arenium ion intermediate that preserves the aromaticity of the distal ring. This predictable regioselectivity, combined with the ability to manipulate reaction outcomes through kinetic and thermodynamic control as seen in sulfonation, makes this compound a versatile and foundational building block in synthetic organic chemistry. A thorough understanding of these mechanistic principles is essential for researchers and professionals aiming to design and optimize synthetic routes for a wide array of functional molecules, from industrial dyes to complex pharmaceutical compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. organic chemistry - Can anyone please help me how do you determine kinetically the fastest product of sulphonation of $\beta$ napthol? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. byjus.com [byjus.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solved Question 7 - Reactivity of 2-Napthol [5 points]:Why | Chegg.com [chegg.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 14. organic chemistry - Thermodynamic vs Kinetic Sulphonation of Naphthalene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 15. datapdf.com [datapdf.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 20. Friedel-Crafts Acylation [organic-chemistry.org]

- 21. byjus.com [byjus.com]

- 22. Organic Syntheses Procedure [orgsyn.org]

Navigating the Risks: A Technical Guide to the Health and Safety of 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthol (β-naphthol), a bicyclic aromatic compound, is a crucial intermediate in the synthesis of various dyes, pigments, pharmaceuticals, and rubber antioxidants.[1] Its widespread use in research and manufacturing necessitates a thorough understanding of its potential health and safety risks. This technical guide provides an in-depth overview of the health and safety considerations for handling this compound, with a focus on its toxicological profile, recommended handling procedures, and emergency measures. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to handle this chemical responsibly and minimize exposure risks.

Physicochemical Properties

Understanding the physicochemical properties of a substance is fundamental to assessing its potential hazards. This compound is a white to yellowish-white crystalline solid with a faint phenolic odor.[2][3] It is combustible and its dust can form explosive mixtures in air.[2][3] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈O | [4] |

| Molecular Weight | 144.17 g/mol | [4] |

| Appearance | White to yellowish-white crystalline solid | [2][3] |

| Melting Point | 120 - 123 °C | [1][4] |

| Boiling Point | 285 - 286 °C | [1][4] |

| Flash Point | 153 °C (307.4 °F) | [5] |

| Solubility in Water | 0.74 g/L | [1] |

| Vapor Pressure | 10 mmHg at 145.5 °C | [6] |

| log Kow (Octanol/Water Partition Coefficient) | 2.7 | [2] |

Toxicological Profile

Exposure to this compound can occur through inhalation, ingestion, and skin or eye contact.[2] The substance is classified as harmful if swallowed or inhaled and causes serious eye irritation.[4] It is also very toxic to aquatic life.[4]

Acute Toxicity

Acute exposure to this compound can lead to a range of adverse health effects. The primary routes of acute toxicity are oral and inhalation.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ (Median Lethal Dose) | Rat | Oral | 1320 mg/kg bw | [7] |

| LC₅₀ (Median Lethal Concentration) | Rat | Inhalation (1 h) | > 770 mg/m³ | [4] |

| LC₅₀ (Median Lethal Concentration) | Rat | Inhalation (4 h) | 2200 mg/m³ (aerosol) | [7] |

Symptoms of acute oral exposure include reduced activity, prostration, irregular breathing, rough coat, nasal discharge, diarrhea, tumbling, seizures, and reduced reflex activity.[7] Inhalation may cause coughing and sore throat.[2]

Skin and Eye Irritation

This compound is a known skin and eye irritant.[2][8] Direct contact can cause redness and pain.[2] While a study conducted according to OECD TG 404 found it not to be a skin irritant in rabbits, it caused serious eye damage in a study following OECD TG 405.[7]

Sensitization

Repeated or prolonged contact with this compound may cause skin sensitization.[2] A guinea pig maximization test performed in accordance with OECD TG 406 confirmed that this compound is a skin sensitizer.[7]

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound has been investigated in several studies. It was not mutagenic in several Ames tests.[7] However, some studies have shown that this compound can induce DNA fragmentation in human lymphocytes, suggesting a potential for genotoxicity.[4] There is inadequate data to evaluate the carcinogenic potential of this compound in humans.[7] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Mechanism of Toxicity & Signaling Pathways

The toxicity of this compound is linked to its metabolic activation and the subsequent generation of reactive oxygen species (ROS), leading to oxidative stress.[9] This oxidative stress is a key driver of the observed cellular damage and inflammatory responses.

Metabolic Activation

This compound is a metabolite of naphthalene, formed via the action of cytochrome P450 (CYP) enzymes, with CYP3A4 being particularly effective in its production.[10] Further metabolism of this compound can lead to the formation of dihydroxynaphthalenes.[10]

Oxidative Stress and Cellular Response

Exposure to this compound can induce the production of ROS, leading to oxidative stress.[9] This can result in damage to cellular components, including DNA, and trigger inflammatory responses through the upregulation of pro-inflammatory cytokines.[9] Key signaling pathways that are typically activated in response to oxidative stress include the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as those generated by oxidative stress, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Experimental Protocols for Key Toxicity Studies

The toxicological data for this compound are primarily based on studies conducted following standardized OECD guidelines. Understanding these protocols is crucial for interpreting the data and for designing further studies.

Acute Oral Toxicity (based on OECD TG 401)

This test provides information on the adverse effects that may result from a single oral dose of a substance.

Acute Dermal Irritation/Corrosion (based on OECD TG 404)

This test assesses the potential of a substance to cause irritation or corrosion to the skin after a single application.

Acute Eye Irritation/Corrosion (based on OECD TG 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (based on OECD TG 406)

This test is used to determine if a substance can cause skin sensitization (allergic contact dermatitis).

Health and Safety Recommendations

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably in a certified chemical fume hood, especially when handling the powder form to avoid dust generation.[11]

-

Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specific Recommendations | Reference |

| Eye/Face Protection | Chemical safety goggles or a face shield are required. | [11] |

| Skin Protection | A chemical-resistant lab coat or apron should be worn. Nitrile or latex gloves are necessary; inspect them for any damage before use. | [11] |

| Respiratory Protection | A respirator with a P2 filter is recommended when handling the powder form or if dust is generated. | [11] |

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid the formation of dust and aerosols.[12]

-

Wash hands thoroughly after handling.[8]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Isolate from incompatible substances such as strong oxidizing agents, strong bases, phenol, acid chlorides, and acid anhydrides.[8]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention. | [8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately. | [8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |

Fire and Explosion Hazards

-

This compound is combustible, and its dust can form explosive mixtures with air.[2]

-

Suitable Extinguishing Media: Use water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[8]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[13]

-

In case of a fire, wear a self-contained breathing apparatus (SCBA) and full protective clothing.[8]

Spillage and Disposal

-

Spillage: Ventilate the area of the leak or spill. Wear appropriate PPE. Sweep up the spilled substance and place it in a suitable, closed container for disposal. Use vacuuming or wet sweeping to avoid dust dispersal.[8] Do not let this chemical enter the environment.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Conclusion

This compound is a valuable chemical intermediate with a well-defined hazard profile. It is harmful if swallowed or inhaled, causes serious eye irritation, and is a skin sensitizer. Its toxicity is associated with metabolic activation and the induction of oxidative stress. By understanding its properties, toxicological profile, and the mechanisms of its toxicity, and by strictly adhering to the recommended safety precautions, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks to themselves and the environment. This guide serves as a comprehensive resource to promote a culture of safety in the laboratory and manufacturing settings where this chemical is used.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and this compound on human lymphocyte culture | Semantic Scholar [semanticscholar.org]

- 3. KEGG PATHWAY Database [genome.jp]

- 4. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and this compound on human lymphocyte culture [pubmed.ncbi.nlm.nih.gov]

- 5. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Levels and Allergic Disorders in Children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of 2-Naphthol, a key intermediate in the synthesis of dyes, pigments, pharmaceuticals, and other organic compounds. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation in various research and development settings. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in a structured format, accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.79 | m | H-6, H-8 |

| 7.42 | d | H-4 |

| 7.32 | t | H-7 |

| 7.18 | t | H-5 |

| 7.12 | d | H-3 |

| 7.09 | d | H-1 |

| ~5.0 | s (broad) | OH |

Solvent: CDCl₃. Instrument Frequency: 400 MHz.[1][2]

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 153.22 | C-2 |

| 134.58 | C-9 |

| 129.87 | C-4 |

| 128.9 | C-1 |

| 127.77 | C-7 |

| 126.3 | C-5 |

| 123.66 | C-6 |

| 117.7 | C-8 |

| 109.4 | C-3 |

Solvent: CDCl₃. Instrument Frequency: 25.16 MHz.[3][4][5]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved. If necessary, gently warm the sample or use a vortex mixer.

Data Acquisition:

-

The NMR spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 240 ppm) is used.[6] A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of ¹³C.[7]

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (phenolic) |

| 3055 | Medium | C-H stretch (aromatic) |

| 1628, 1598, 1508 | Strong to Medium | C=C stretch (aromatic ring) |

| 1275 | Strong | C-O stretch (phenol) |

| 844, 814, 742 | Strong | C-H out-of-plane bend (aromatic)[8] |

Sample Preparation: KBr pellet or as a thin film.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.